PF-04628935 vs. JMV 2959: Binding Affinity and Inverse Agonism Profile
PF-04628935 demonstrates superior binding affinity and a critical mechanistic distinction compared to JMV 2959. PF-04628935 is an inverse agonist (IC50 = 4.6 nM) [1], while JMV 2959 acts as a pure antagonist (IC50 = 32 nM) [2]. This means PF-04628935 can actively suppress the receptor's high constitutive activity, a feature JMV 2959 lacks [2]. This functional difference is paramount for studies investigating the role of basal GHS-R1a signaling.
| Evidence Dimension | Receptor Binding Affinity & Mechanism |
|---|---|
| Target Compound Data | IC50 = 4.6 nM (Inverse agonist) |
| Comparator Or Baseline | JMV 2959: IC50 = 32 ± 3 nM (Antagonist) |
| Quantified Difference | PF-04628935 is ~7-fold more potent in binding assays and possesses inverse agonist activity that JMV 2959 lacks. |
| Conditions | [125I]Ghrelin binding assay on human GHS-R1a expressed in HEK293 cells (PF-04628935) [1]; LLC-PK1 cells endogenously expressing GHS-R1a (JMV 2959) [2]. |
Why This Matters
Selecting PF-04628935 over JMV 2959 is essential for experiments requiring high-affinity target engagement and suppression of constitutive GHS-R1a activity.
- [1] Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287. View Source
- [2] Moulin, A., et al. (2013). The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist. Amino Acids, 44(2), 301-314. View Source
